molecular formula C11H15NO4S B7870312 4-[(Isopropylsulfamoyl)methyl]benzoic acid

4-[(Isopropylsulfamoyl)methyl]benzoic acid

Cat. No.: B7870312
M. Wt: 257.31 g/mol
InChI Key: ILOFZJUPNRSFRM-UHFFFAOYSA-N
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Description

4-[(Isopropylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a benzoic acid moiety substituted with an isopropylsulfamoyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Isopropylsulfamoyl)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and isopropylamine.

    Sulfonation: Benzoic acid is first sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with isopropylamine to form the isopropylsulfamoyl derivative.

    Methylation: Finally, the methylation of the sulfamoyl group is achieved using formaldehyde under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Isopropylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are possible at the benzoic acid moiety, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

4-[(Isopropylsulfamoyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-[(Isopropylsulfamoyl)methyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfamoyl)methyl]benzoic acid
  • 4-[(Ethylsulfamoyl)methyl]benzoic acid
  • 4-[(Propylsulfamoyl)methyl]benzoic acid

Uniqueness

4-[(Isopropylsulfamoyl)methyl]benzoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

4-[(Isopropylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid core substituted with an isopropylsulfamoyl group. This unique structure contributes to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The sulfonamide moiety may enhance its binding affinity to target proteins involved in various biochemical pathways, including:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes such as carbonic anhydrases, which are crucial in various physiological processes.
  • Modulation of Protein Interactions : It may alter the activity of proteins involved in inflammation and immune responses.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

  • Cytotoxicity : In vitro assays conducted on cancer cell lines (e.g., Hep-G2 and A2058) showed that this compound exhibits low cytotoxicity, indicating a favorable safety profile for therapeutic applications .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. This activity may be linked to its structural features that allow for effective interaction with bacterial cell membranes.

Case Study 1: Antitumor Activity

A study explored the effects of this compound on tumor cell proliferation. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential as an antitumor agent. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with similar benzoic acid derivatives was conducted:

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateSignificant
3-Chloro-4-methoxybenzoic acidModerateHighLow
Benzoic AcidLowModerateModerate

This table illustrates that while other derivatives may exhibit varying levels of biological activity, this compound shows promising potential across multiple domains.

Properties

IUPAC Name

4-(propan-2-ylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)12-17(15,16)7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFZJUPNRSFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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